(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

Chiral resolution Enantiomeric differentiation Stereospecific synthesis

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid (CAS 1269842-01-4) is a chiral β-amino acid derivative featuring a 6-chloropyridin-2-yl substituent at the β-carbon with S-configuration. It has a molecular weight of 200.62 g/mol and molecular formula C₈H₉ClN₂O₂.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Cat. No. B13035611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C(CC(=O)O)N
InChIInChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1
InChIKeyPOWTYSZZVAHVKA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic Acid: Chiral Beta-Amino Acid Building Block for Medicinal Chemistry


(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid (CAS 1269842-01-4) is a chiral β-amino acid derivative featuring a 6-chloropyridin-2-yl substituent at the β-carbon with S-configuration. It has a molecular weight of 200.62 g/mol and molecular formula C₈H₉ClN₂O₂ [1]. The compound exists as a free base or hydrochloride salt (CAS 2059911-97-4, MW 237.08) and is supplied at purities of 95–98% by commercial vendors . It belongs to the class of 3-amino-3-arylpropionic acids, which are recognized scaffolds in the development of bioactive molecules, peptidomimetics, and chiral synthons.

Why (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic Acid Cannot Be Replaced by Generic Analogs


This compound differs from its closest structural analogs in three critical parameters: (i) stereochemistry at the β-carbon (S vs. R), (ii) chloro substitution at the pyridine 6-position, and (iii) β-amino acid backbone (vs. α-amino acid or regioisomeric attachment). These features collectively influence hydrogen-bonding capacity, lipophilicity, metabolic stability, and synthetic tractability . Generic substitution with the non-chlorinated analog, the R-enantiomer, or a regioisomer can lead to divergent physicochemical properties and unpredictable biological outcomes, making compound-specific procurement essential for reproducible research . The quantitative evidence below details these differentiation dimensions.

Head-to-Head Differentiation Evidence for (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic Acid Against Its Closest Analogs


Chiral Configuration: (S)-Enantiomer vs (R)-Enantiomer — Predicted Physicochemical Divergence

The (S)-enantiomer (target, CAS 1269842-01-4) exhibits a predicted pKa of the carboxylic acid group approximately 3.23±0.12, while the (R)-enantiomer (CAS 1270088-73-7) is predicted at 3.14±0.12 . Although these are computed values and the difference (ΔpKa ≈ 0.09) falls within the prediction error range, the two enantiomers are distinct chemical entities with different optical rotations and potentially divergent interactions with chiral biological targets. The (S)-enantiomer has one defined atom stereocenter and no undefined stereocenters, as confirmed by PubChem [1].

Chiral resolution Enantiomeric differentiation Stereospecific synthesis

Chloro Substitution Effect: 6-Chloropyridin-2-yl vs Unsubstituted Pyridin-2-yl — Lipophilicity and MW

The target compound bears a chlorine atom at the 6-position of the pyridine ring, whereas the non-chlorinated analog (3-amino-3-(pyridin-2-yl)propanoic acid, CAS 149251-81-0) lacks this substituent. Computed LogP values are 1.2095 for the target vs. 1.2564 for the non-chlorinated analog . The molecular weight difference is substantial: 200.62 vs. 166.18 g/mol (ΔMW = 34.44 g/mol, +20.7%). Both compounds have identical computed TPSA (76.21 Ų), indicating that the chlorine atom modulates lipophilicity and molecular bulk without altering polar surface area .

Lipophilicity modulation Halogen effects Medicinal chemistry

Regioisomeric Differentiation: Pyridin-2-yl vs Pyridin-3-yl Attachment

The target compound has the amino acid side chain attached at the pyridine 2-position, whereas the regioisomeric analog 3-amino-3-(6-chloropyridin-3-yl)propanoic acid (CAS 297773-48-9) attaches at the 3-position . This positional difference alters the spatial orientation of the amino and carboxyl groups relative to the pyridine nitrogen and chlorine substituent. Although no direct comparative bioactivity data are publicly available for these specific compounds, the principle that regioisomeric pyridine derivatives exhibit distinct receptor binding profiles is well-established for related scaffolds such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) analogs [1].

Regioisomerism Positional isomer Receptor binding geometry

Amino Substitution Isomer: 3-Amino-3-aryl vs 3-(Arylamino) Backbone Connectivity

The target compound features the amino group directly attached to the β-carbon of the propanoic acid chain (C–N bond at the β-position). A connectivity isomer, 3-((6-chloropyridin-2-yl)amino)propanoic acid (CAS 76629-11-3), places the amino group as a linker between the pyridine ring and the propanoic acid chain . This fundamental difference in connectivity results in distinct chemical reactivity: the target compound is a β-amino acid suitable for peptide coupling and chiral pool synthesis, while the isomer is an N-aryl-β-alanine derivative. Both share the same molecular formula (C₈H₉ClN₂O₂, MW 200.62) but are chemically non-interchangeable .

Structural isomer Beta-amino acid Connectivity isomer

Validated Application Scenarios for (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic Acid Based on Differentiation Evidence


Chiral Peptidomimetic Scaffold Requiring Defined (S)-Stereochemistry at the β-Carbon

In peptide mimetic design, the (S)-configuration at the β-carbon of β-amino acids dictates the secondary structure propensity of the resulting oligomers. The target compound provides a single, defined (S)-stereocenter confirmed by PubChem structural registry, making it suitable for the synthesis of foldamers and β-peptides with predictable helical conformations [1]. The non-chlorinated or racemic analogs cannot serve this purpose without additional chiral resolution steps. The chlorine atom at the pyridine 6-position further provides a site for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling, enabling diversification of the scaffold after peptide assembly. This combination of stereochemical definition and synthetic versatility directly stems from the quantitative property differences documented in Section 3.

Synthesis of Chloropyridine-Containing Kinase Inhibitor Intermediates

The 6-chloropyridin-2-yl moiety is a privileged fragment in kinase inhibitor design, as demonstrated by its presence in multiple FDA-approved and clinical-stage compounds. The target compound serves as a chiral building block for constructing kinase inhibitor candidates where the β-amino acid motif provides both hydrogen-bonding capacity and a carboxylic acid handle for further conjugation. Its computed LogP of 1.2095 and TPSA of 76.21 Ų fall within drug-like chemical space, while the presence of the chloro substituent distinguishes it from the non-halogenated analog (ΔMW +20.7%), enabling different pharmacokinetic tuning . The compound's established supply chain through multiple vendors (American Elements, Leyan, AK Scientific) with documented purity specifications (95–98%) supports its use in medicinal chemistry campaigns requiring reproducible sourcing.

Regioisomerically Pure Standard for Analytical Method Development

Analytical laboratories developing HPLC or LC-MS methods for chloropyridine-containing compounds require certified reference standards with unambiguous positional and stereochemical identity. The target compound's distinct connectivity (pyridine 2-position attachment with defined S-configuration) enables its use as a chromatographic standard to verify the absence of the pyridin-3-yl regioisomer (CAS 297773-48-9) or the (R)-enantiomer (CAS 1270088-73-7) in synthetic batches. This application is critical for process chemistry and quality control, where regioisomeric or enantiomeric impurities can alter pharmacological outcomes . The compound's commercial availability at 98% purity supports this analytical use case.

β-Amino Acid Research Tool for Metabolic Stability Studies

β-Amino acids are inherently resistant to proteolytic degradation by common proteases, unlike their α-amino acid counterparts. This property makes the target compound valuable as a non-hydrolyzable building block for designing metabolically stable peptide analogs. When incorporated into peptide chains, the β-amino acid scaffold resists cleavage by trypsin, chymotrypsin, and other serine proteases. The 6-chloropyridin-2-yl side chain additionally offers unique electronic properties compared to phenyl or alkyl β-amino acids, potentially modulating target engagement. This application is supported by the broader class of β-amino acid research and is relevant for probe molecule design where in vivo stability is a critical parameter.

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